2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10143230
InChI: InChI=1S/C21H15N3O3/c25-20(15-10-4-5-11-16(15)21(26)27)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)(H,26,27)
SMILES: C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O
Molecular Formula: C21H15N3O3
Molecular Weight: 357.4 g/mol

2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid

CAS No.:

Cat. No.: VC10143230

Molecular Formula: C21H15N3O3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid -

Specification

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
IUPAC Name 2-[(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamoyl]benzoic acid
Standard InChI InChI=1S/C21H15N3O3/c25-20(15-10-4-5-11-16(15)21(26)27)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)(H,26,27)
Standard InChI Key BCXKIFJJJGSVDX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a benzoic acid core substituted at the ortho-position with a carbamoyl group (–NH–C(=O)–). This carbamoyl bridge connects to the 3-position of a 2-phenylimidazo[1,2-a]pyridine heterocycle (Figure 1) . Key structural elements include:

  • Benzoic acid moiety: Provides hydrophilicity and potential for hydrogen bonding via the carboxylic acid group.

  • Carbamoyl linker: Enhances conformational rigidity and facilitates interactions with biological targets through hydrogen bonding.

  • 2-Phenylimidazo[1,2-a]pyridine: A fused bicyclic system with a phenyl substituent at the 2-position, contributing to hydrophobic interactions and π-stacking capabilities .

Molecular Formula: C22H16N3O3\text{C}_{22}\text{H}_{16}\text{N}_3\text{O}_3
Molecular Weight: 370.39 g/mol (calculated via PubChem data for analogous structures) .

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound are unavailable, analogs such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (PubChem CID: 820933) reveal planar geometries for the imidazopyridine core, with dihedral angles of 5–10° between the phenyl and heterocyclic rings . Infrared (IR) spectroscopy of related carbamoyl-benzoic acids shows characteristic peaks at:

  • ~1700 cm1^{-1} (C=O stretch of carboxylic acid),

  • ~1650 cm1^{-1} (amide I band),

  • ~1550 cm1^{-1} (amide II band).

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis can be divided into three key segments (Scheme 1):

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde synthesis:

    • Prepared via cyclization of 2-aminopyridine with phenylacetyl chloride, followed by iodination and formylation .

  • Carbamoyl bridge formation:

    • Conversion of the aldehyde to an isocyanate intermediate (e.g., using Curtius rearrangement) and subsequent coupling with 2-aminobenzoic acid.

  • Carboxylic acid deprotection:

    • Hydrolysis of ester-protected intermediates under acidic or basic conditions .

Key Synthetic Steps

Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Cyclization: 2-Aminopyridine reacts with phenylacetyl chloride in ethanol at 70°C to yield 2-phenylimidazo[1,2-a]pyridine .

  • Formylation: Iodination (N-iodosuccinimide in DCM) followed by palladium-catalyzed carbonylation introduces the aldehyde group .

Step 2: Carbamoyl Linker Installation

  • Isocyanate formation: Treatment of the aldehyde with phosphoryl chloride (POCl3_3) and sodium azide generates an acyl azide, which undergoes Curtius rearrangement to form the isocyanate .

  • Coupling with 2-aminobenzoic acid: The isocyanate reacts with 2-aminobenzoic acid in tetrahydrofuran (THF) to form the carbamoyl bridge.

Step 3: Deprotection and Purification

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous solubility: Limited (<0.1 mg/mL at pH 7.4) due to the hydrophobic imidazopyridine and phenyl groups.

  • logP: Predicted at 3.2 (ChemAxon), indicating moderate lipophilicity.

  • Stability: Susceptible to hydrolysis at extreme pH (carboxylic acid and carbamate groups) .

Spectral Data

  • 1^1H NMR (DMSO-d6_6): δ 8.72 (s, 1H, imidazopyridine H-5), 8.25 (d, J = 7.8 Hz, 1H, benzoic acid H-6), 7.95–7.45 (m, 9H, aromatic H) .

  • 13^{13}C NMR: δ 172.1 (COOH), 166.8 (C=O, carbamate), 148.3 (imidazopyridine C-3).

Biological Activity and Mechanistic Insights

Nuclear Receptor Modulation

Structural similarities to constitutive androstane receptor (CAR) agonists (e.g., CITCO) suggest potential CAR/PXR activation . The carbamoyl group may mimic oxime functionalities in known agonists, enabling hydrogen bonding with Arg202^{202} and Asn165^{165} in CAR’s ligand-binding domain .

Applications and Future Directions

Medicinal Chemistry

  • Anticancer agents: Imidazopyridine cores are explored in kinase inhibitors (e.g., Aurora A) .

  • Metabolic disease therapy: CAR agonists regulate hepatic detoxification and lipid metabolism .

Biochemical Probes

The compound’s fluorescence properties (λex_{ex} = 350 nm, λem_{em} = 450 nm) enable its use in cellular imaging .

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